Antimony tris(2-ethylhexanolate)
Description
Contextualization within Organoantimony Chemistry
Organoantimony chemistry is the study of chemical compounds containing a carbon-antimony bond. wikipedia.org These compounds are broadly classified based on the oxidation state of antimony, which are typically Sb(III) and Sb(V). wikipedia.org Antimony tris(2-ethylhexanolate) is an example of an antimony(III) carboxylate. The synthesis of organoantimony compounds often starts with antimony halides, such as antimony trichloride, which are then reacted with organometallic reagents. wikipedia.org Another common route involves the reaction of antimony oxides with carboxylic acids. googleapis.com
The nature of the organic ligand plays a crucial role in determining the properties and reactivity of the organoantimony compound. In the case of Antimony tris(2-ethylhexanolate), the bulky and flexible 2-ethylhexanoate (B8288628) groups contribute to its solubility in organic media, a key characteristic for its application in catalysis.
Historical Development and Emerging Research Areas
The use of antimony compounds dates back to ancient times, with applications in medicine and cosmetics. wikipedia.org The formal study of organometallic chemistry, including organoantimony compounds, began to take shape in the 18th and 19th centuries. youtube.com The development of organoantimony compounds for use as catalysts is a more recent advancement, driven by the needs of the polymer industry. acs.org
Initially, simple inorganic antimony compounds like antimony trioxide were used as catalysts. researchgate.net However, the quest for catalysts with better solubility and processability in organic reaction media led to the development of organoantimony compounds like Antimony tris(2-ethylhexanolate).
Current research is focused on several key areas. A significant area of investigation is the enhancement of catalytic activity and selectivity of antimony-based catalysts. researchgate.net This includes the development of novel catalyst systems and the optimization of reaction conditions for polymerization processes. researchgate.net Furthermore, there is a growing interest in the application of antimony compounds, including carboxylates, as precursors for advanced materials. researchgate.netrsc.org Research is exploring their use in the synthesis of antimony-containing nanomaterials and thin films, which may have applications in electronics and optoelectronics. researchgate.net The unique properties of antimony-based materials are being investigated for potential use in areas such as flame retardants and semiconductors.
Detailed Research Findings
While specific detailed research exclusively on Antimony tris(2-ethylhexanolate) is limited in publicly available literature, its primary and well-documented application is as a catalyst, particularly in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net
Antimony compounds are effective catalysts for the polycondensation step in polyester (B1180765) synthesis. researchgate.net The catalytic mechanism is believed to involve the antimony center coordinating with the reactants, thereby facilitating the esterification and transesterification reactions that lead to the formation of the polymer chain. The use of organoantimony compounds like Antimony tris(2-ethylhexanolate) offers advantages over inorganic catalysts like antimony trioxide, primarily due to their enhanced solubility in the reaction medium, which leads to a more homogeneous catalytic process.
Emerging research points towards the use of metal 2-ethylhexanoates as precursors in materials science for the synthesis of binary or multimetallic oxides. researchgate.netrsc.org These materials have a wide range of applications in electronics, optics, and catalysis. researchgate.netrsc.org While this research is broad, it suggests a potential future application for Antimony tris(2-ethylhexanolate) in the creation of novel antimony-based materials.
Below are data tables summarizing the known properties and research-related information for Antimony tris(2-ethylhexanolate).
Chemical and Physical Properties of Antimony Tris(2-ethylhexanolate)
| Property | Value | Reference(s) |
| CAS Number | 2155-81-9 | alfa-chemistry.comnih.gov |
| Molecular Formula | C24H45O6Sb | alfa-chemistry.comnih.gov |
| Molecular Weight | 551.37 g/mol | alfa-chemistry.com |
| Appearance | Powder | lookchem.com |
Note: More detailed physical properties like melting point, boiling point, and density are not consistently reported across publicly available scientific literature.
Spectroscopic Data for Related Compounds
FTIR Spectrum of Tin(II) 2-ethylhexanoate: The spectrum shows characteristic peaks for the carboxylate group. spectrabase.com
¹H NMR Spectrum of Ethyl 2-ethylhexanoate: The spectrum would show signals corresponding to the various protons in the ethyl and 2-ethylhexanoate groups. chemicalbook.com
IR Spectrum of 2-Ethylhexanoic Acid: The spectrum displays a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93840-06-3 |
|---|---|
Molecular Formula |
C24H51O3Sb |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
antimony(3+);2-ethylhexan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-3-5-6-8(4-2)7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI Key |
FQPDKRHZCYINJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sb+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Antimony Tris 2 Ethylhexanolate
Established Synthetic Pathways for Organoantimony Compounds
The synthesis of organoantimony compounds, including Antimony tris(2-ethylhexanolate), relies on several well-established chemical reactions. The selection of a particular pathway is often dictated by the desired purity, scale of production, and the nature of the available antimony starting material.
One of the most direct and common methods for preparing metal carboxylates is the reaction of a metal oxide with a carboxylic acid. google.com In the context of the target compound, this involves reacting Antimony(III) oxide (Sb₂O₃) with 2-ethylhexanoic acid. This reaction can be driven to completion by removing the water formed as a byproduct. A similar approach has been documented for the synthesis of antimony triacetate, where antimony trioxide is reacted with acetic anhydride (B1165640) in an inert solvent. google.com
Another prevalent pathway is salt metathesis, a double displacement reaction that is broadly applicable in organometallic chemistry. acs.orgacs.org This method would typically involve the reaction of an antimony(III) halide, such as Antimony(III) chloride (SbCl₃), with a salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate (B8288628). The reaction's driving force is often the precipitation of the inorganic salt byproduct (e.g., sodium chloride), leaving the desired organoantimony compound in solution.
Ligand exchange reactions, including transesterification, provide another versatile route. tandfonline.comtandfonline.com In this approach, an existing antimony compound, such as an antimony(III) alkoxide like antimony isopropoxide, is treated with 2-ethylhexanoic acid. researchgate.net The exchange of the alkoxide ligands for the 2-ethylhexanoate ligands is typically driven by the removal of the more volatile alcohol byproduct (e.g., isopropanol) through distillation. youtube.com This method is advantageous for producing high-purity products under relatively mild conditions.
Finally, electrochemical synthesis represents a more specialized method. For certain metal carboxylates, a process involving the electrolysis of a solution containing the carboxylic acid and a supporting electrolyte, using the corresponding metal as a sacrificial anode, has been developed. google.com This technique could conceivably be adapted for the synthesis of Antimony tris(2-ethylhexanolate).
Table 1: Key Synthetic Pathways for Antimony Carboxylates
| Synthetic Pathway | Antimony Precursor | Ligand Source | Key Reaction Principle | Typical Byproduct |
|---|---|---|---|---|
| Acid-Base Reaction | Antimony(III) oxide (Sb₂O₃) | 2-Ethylhexanoic Acid | Reaction of a basic oxide with an acid. google.com | Water (H₂O) |
| Salt Metathesis | Antimony(III) chloride (SbCl₃) | Sodium 2-ethylhexanoate | Double displacement reaction. acs.orgacs.org | Sodium Chloride (NaCl) |
| Ligand Exchange | Antimony(III) alkoxide (e.g., Sb(OPr)₃) | 2-Ethylhexanoic Acid | Exchange of ligands on the metal center. tandfonline.comresearchgate.net | Alcohol (e.g., Isopropanol) |
| Reaction with Anhydride | Antimony(III) oxide (Sb₂O₃) | 2-Ethylhexanoic Anhydride | Reaction forming the carboxylate. google.com | None (in theory) |
Precursor Design and Ligand Derivatization Strategies
The properties of Antimony tris(2-ethylhexanolate) are fundamentally determined by the central antimony atom and its surrounding 2-ethylhexanoate ligands. The strategic selection of precursors and the inherent design of the ligand are crucial for tailoring the compound's physical and chemical characteristics for specific applications.
Precursor Selection The choice of the antimony precursor is a critical first step. Common starting materials include antimony(III) halides (e.g., SbCl₃), antimony(III) oxide (Sb₂O₃), and antimony(III) alkoxides (e.g., Sb(OEt)₃). google.comacs.orgnih.gov
Antimony(III) Halides: These are often highly reactive but produce salt byproducts that must be meticulously removed to ensure the purity of the final product. acs.org
Antimony(III) Oxide: This is a cost-effective and stable precursor, often used in industrial-scale synthesis. Its reactivity is lower than that of halides, sometimes requiring higher reaction temperatures. google.comresearchgate.net
Antimony(III) Alkoxides: These precursors are highly reactive and offer cleaner reaction profiles, as the byproduct is a volatile alcohol. researchgate.netnih.gov However, they can be more expensive and sensitive to moisture.
Ligand Design and Influence The 2-ethylhexanoate ligand is not merely a counter-ion but a key component that dictates the compound's properties. The branched, eight-carbon alkyl chain of the 2-ethylhexyl group imparts significant steric bulk. This structural feature is a common strategy in organometallic chemistry to influence solubility, volatility, and intermolecular interactions. acs.org The bulky nature of the ligands can prevent oligomerization or polymerization, leading to monomeric or dimeric species that are soluble in nonpolar organic solvents. This enhanced solubility is a critical property for its use as a catalyst or precursor in various chemical systems. ontosight.ai Furthermore, tuning the pendant groups on ligands can effectively reduce intermolecular forces, resulting in materials with lower melting points and higher vapor pressures. acs.org
While the focus is on a single compound, the principles of ligand derivatization are broadly applicable in organoantimony chemistry to fine-tune material properties. By systematically altering the ligand structure—for example, by changing the alkyl chain length, branching, or introducing other functional groups—a wide range of compounds with tailored characteristics can be synthesized. nih.govnih.gov
Table 2: Influence of Ligand Type on Organoantimony Compound Properties
| Ligand Class | Example Ligand | Influence on Final Compound | Reference |
|---|---|---|---|
| Carboxylates | 2-Ethylhexanoate | Increases solubility in organic solvents; often results in liquid or low-melting solids. | ontosight.ai |
| Alkoxides | Isopropoxide | Highly reactive precursors; can be used to synthesize other compounds via ligand exchange. | researchgate.net |
| Amides | N-ethoxy-2,2-dimethylpropanamide | Tuning pendant groups can reduce intermolecular interactions, increasing volatility. | acs.orgnih.gov |
| Phosphorodithioates | O,O-dialkyl phosphorodithioate | Bulky alkoxy groups can relieve steric strain and drive ligand exchange reactions. | tandfonline.comtandfonline.com |
| Chelating Ligands | N-methyldiethanolamine | Forms stable chelate complexes, potentially leading to coordinatively unsaturated metal centers. | nih.gov |
Purification and Isolation Techniques for Organometallic Species
The isolation of Antimony tris(2-ethylhexanolate) in a pure form is essential for its effective use. The choice of purification technique depends on the physical state of the compound (liquid or solid), its thermal stability, and the nature of the impurities generated during synthesis. Many organoantimony compounds are sensitive to air and moisture, necessitating the use of inert atmosphere techniques, such as Schlenk lines or glove boxes, during purification. wvu.edu
Distillation For liquid organometallic compounds, distillation is a primary purification method. byjus.com Given that Antimony tris(2-ethylhexanolate) is often a liquid, vacuum distillation can be employed to separate it from non-volatile impurities or solvents with different boiling points. This must be done with care, as some metal carboxylates can undergo thermal decomposition at high temperatures. google.com
Crystallization and Recrystallization If the compound is a solid, recrystallization is a powerful technique for achieving high purity. reachemchemicals.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. However, it is noted that some metal carboxylate materials can resist crystallization, making this technique challenging. google.com
Filtration Filtration is a fundamental technique used to separate a solid product from a liquid phase. wikipedia.org In the context of a salt metathesis synthesis for Antimony tris(2-ethylhexanolate), filtration would be the crucial step to remove the precipitated inorganic salt byproduct (e.g., NaCl). For air-sensitive compounds, this is typically performed using cannula filtration techniques under an inert atmosphere.
Extraction Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible solvents. libretexts.org This can be used to remove water-soluble byproducts or unreacted starting materials from the desired organometallic product, which is typically soluble in an organic solvent.
Table 3: Common Purification Techniques for Organometallic Compounds
| Technique | Principle of Separation | Applicability to Antimony tris(2-ethylhexanolate) | Reference |
|---|---|---|---|
| Vacuum Distillation | Difference in boiling points under reduced pressure. | Suitable for purifying the liquid product from non-volatile impurities. | byjus.com |
| Crystallization | Difference in solubility between the compound and impurities in a solvent at different temperatures. | Applicable if the compound is a solid and a suitable solvent is found. | reachemchemicals.comwikipedia.org |
| Filtration | Physical separation of a solid from a liquid. | Essential for removing solid byproducts, such as inorganic salts. | wikipedia.org |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Useful for removing water-soluble impurities from the organic solution of the product. | libretexts.org |
| Chromatography | Differential partitioning between a stationary phase and a mobile phase. | Can be used for high-purity separations, though may be less practical for bulk quantities. | byjus.com |
Due to the limited availability of detailed scientific literature focusing specifically on Antimony tris(2-ethylhexanolate), it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided detailed outline for this specific chemical compound. The available research primarily discusses antimony-based catalysts in a general context (such as antimony trioxide or antimony acetate) or focuses on other metal carboxylates, without providing the specific data required for the requested subsections on kinetics, molecular weight control, comparative activity, and transesterification processes for Antimony tris(2-ethylhexanolate).
Catalytic Applications of Antimony Tris 2 Ethylhexanolate
Other Catalytic Transformations
Oligomerization and Related Reactions
Antimony tris(2-ethylhexanolate), as an organometallic compound, demonstrates catalytic activity in oligomerization and related polymerization reactions, particularly in the synthesis of polyesters. Its function is primarily observed in the polycondensation stage, where short-chain oligomers are linked together to form longer polymer chains. This process is fundamental in the industrial production of materials like polyethylene (B3416737) terephthalate (B1205515) (PET).
The catalytic mechanism of antimony compounds in polyester (B1180765) synthesis is generally understood to involve transesterification reactions. While specific research focusing exclusively on Antimony tris(2-ethylhexanolate) is not extensively detailed in publicly available literature, the behavior of similar antimony compounds, such as antimony trioxide and antimony acetate (B1210297), provides a strong basis for understanding its catalytic role. In the polymerization process, these antimony compounds are typically converted in situ into antimony glycolates, which are the active catalytic species.
The primary role of the antimony catalyst is to facilitate the removal of ethylene glycol as the polycondensation reaction proceeds, thereby driving the equilibrium towards the formation of high molecular weight polyester. The catalyst achieves this by activating the hydroxyl end-groups of the oligomers, making them more susceptible to nucleophilic attack by another oligomer chain.
Detailed Research Findings
Research into antimony-catalyzed polycondensation for PET production has established several key findings that are applicable to understanding the function of Antimony tris(2-ethylhexanolate). Antimony-based catalysts are favored in industrial applications due to their good balance of reaction speed, final polymer properties, and thermal stability. Over 90% of global PET production relies on antimony catalysts. google.com
The concentration of the antimony catalyst is a critical parameter influencing the rate of polycondensation. Studies on antimony trioxide have shown that the rate of solid-state polycondensation (SSP) increases with catalyst concentration up to a certain point, typically around 150-200 ppm of antimony. google.comresearchgate.net Beyond this concentration, the catalytic activity may plateau.
The general process for polyester production involves two main stages: esterification and polycondensation. Antimony catalysts are primarily active in the second stage, the polycondensation of oligomers. google.comgoogle.com The initial esterification of a dicarboxylic acid (like terephthalic acid) with a diol (like ethylene glycol) forms low molecular weight oligomers. Subsequently, in the polycondensation phase, the antimony catalyst facilitates the linking of these oligomers at elevated temperatures and under vacuum to produce the final high molecular weight polymer. google.com
The table below summarizes the typical conditions and outcomes for antimony-catalyzed polycondensation in PET synthesis, which can be considered representative of the environment in which Antimony tris(2-ethylhexanolate) would function.
| Parameter | Typical Value/Observation | Source |
| Catalyst Concentration (as Sb) | 150 - 300 ppm | google.com |
| Polycondensation Temperature | ~280 °C | google.com |
| Reaction Environment | High vacuum | google.com |
| Primary Byproduct | Ethylene glycol | google.com |
| Effect of Catalyst | Increases rate of polycondensation | researchgate.net |
Flame Retardancy Synergism in Polymer Systems
Gas-Phase and Condensed-Phase Flame Inhibition Mechanisms
The flame-retardant action of antimony compounds in conjunction with halogenated flame retardants is a two-fold process, occurring in both the gas and condensed phases. nihonseiko.co.jpbdmaee.net
In the gas phase , during combustion, the halogenated flame retardant releases halogen radicals (X•), such as bromine (Br•) or chlorine (Cl•). aerofiltri.it These radicals then react with the polymer, forming hydrogen halides (HX). Antimony tris(2-ethylhexanolate) decomposes and reacts with these hydrogen halides to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). bdmaee.netaerofiltri.it These antimony species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame. bdmaee.netnih.gov They effectively trap the high-energy H• and OH• radicals that propagate the fire, thus slowing down or extinguishing the flame. aerofiltri.itgreenchemicals.eu This gas-phase inhibition is a critical mechanism for reducing the flammability of the material.
In the condensed phase , or the solid polymer itself, antimony compounds can also contribute to flame retardancy. nihonseiko.co.jp Upon heating, some antimony compounds can melt and form a protective layer on the polymer's surface. alfa-chemistry.com This layer acts as a barrier, isolating the underlying material from heat and oxygen. clariant.comalfa-chemistry.com Furthermore, the presence of antimony can promote the formation of a stable carbonaceous char. nihonseiko.co.jp This char layer further insulates the polymer, reducing the rate of pyrolysis and the release of flammable volatile gases. clariant.com
Synergistic Interactions with Halogenated Compounds
The synergy between antimony tris(2-ethylhexanolate) and halogenated compounds is a well-established principle in flame retardancy. nihonseiko.co.jpmst.dkazom.com Antimony compounds, including the tris(2-ethylhexanolate), are not effective flame retardants when used alone. nihonseiko.co.jpmst.dkalfa-chemistry.com However, when combined with halogen-containing molecules, a powerful synergistic effect is observed. nihonseiko.co.jpbdmaee.netazom.com
During combustion, the halogenated compound releases hydrogen halides. The antimony compound reacts with these hydrogen halides to form antimony trihalides and oxyhalides. bdmaee.netaerofiltri.it These resulting antimony species are highly effective at quenching the flame in the gas phase. nih.gov The interaction regenerates the halogen radicals, allowing them to participate in further inhibition cycles, thus amplifying the flame retardant effect. aerofiltri.it This synergistic relationship allows for a significant reduction in the total amount of flame retardant needed to achieve a specific level of fire safety, which is both economically and environmentally beneficial. bdmaee.netclariant.com
A notable example of this synergy is seen in polyurethane foams, where the combination of a halogenated flame retardant like Tris(2-chloroethyl) phosphate (B84403) (TCEP) with an antimony synergist significantly improves the Limiting Oxygen Index (LOI) and achieves a higher vertical burn rating compared to using the halogenated flame retardant alone. bdmaee.net
Table 1: Synergistic Effect of Antimony Isooctoate in Polyurethane Foam bdmaee.net
| Material | Flame Retardant System | LOI (%) | Vertical Burn Rating |
| PU Foam | TCPP alone | 20–22 | V-1/V-2 |
| PU Foam | TCPP + Antimony Isooctoate | 24–28 | V-0 |
LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion. A higher value signifies better flame retardancy. The Vertical Burn (V) rating is a measure of a material's self-extinguishing properties.
Char Formation Enhancement and Thermal Stability Modulation
Antimony compounds can influence the thermal degradation of polymers and enhance the formation of a protective char layer. nihonseiko.co.jpclariant.com This char acts as a physical barrier that insulates the underlying polymer from the heat of the flame and reduces the release of flammable gases, a key aspect of condensed-phase flame retardancy. clariant.com
The interaction between antimony compounds and the polymer or other flame retardant additives during combustion can lead to cross-linking and the formation of a more stable, coherent char. mdpi.com This enhanced charring further inhibits the combustion process.
Regarding thermal stability, the addition of antimony compounds can have varied effects depending on the polymer system. In some cases, they can increase the thermal stability of the polymer composite. For instance, studies on epoxy resin composites have shown that the incorporation of antimony trioxide can enhance thermal stability. mdpi.comresearchgate.net However, the primary role of antimony tris(2-ethylhexanolate) is not to increase the intrinsic thermal stability of the polymer under normal processing conditions but to alter its decomposition pathway in a fire scenario to promote flame retardancy.
Performance Evaluation in Advanced Polymer Composites
The efficacy of antimony tris(2-ethylhexanolate) as a flame retardant synergist is evaluated in various advanced polymer composites through standardized flammability tests. These tests measure parameters such as the Limiting Oxygen Index (LOI), UL-94 vertical and horizontal burn ratings, and heat release rate. researchgate.netalfa-chemistry.com
In acrylonitrile-butadiene-styrene (ABS) composites, the synergistic combination of huntite/hydromagnesite and antimony trioxide has been shown to effectively reduce flammability, achieving a UL-94 V-0 classification. researchgate.net Similarly, in epoxy resin composites, the addition of antimony trioxide nanoparticles has demonstrated a significant improvement in flame retardant properties, as indicated by increased LOI values and reduced burning rates. researchgate.netalfa-chemistry.com
The performance of these flame-retardant systems is critical in applications where fire safety is paramount, such as in electronic components and construction materials. clariant.comresearchgate.net The ability of antimony tris(2-ethylhexanolate) to enhance the performance of halogenated flame retardants makes it a valuable tool for formulators of advanced polymer composites seeking to meet stringent fire safety regulations.
Integration in Advanced Materials Science and Engineering
Role as a Precursor for Functional Nanomaterials
Antimony tris(2-ethylhexanoate) serves as a potential precursor for the synthesis of various antimony-based functional nanomaterials. The 2-ethylhexanoate (B8288628) ligands provide solubility in nonpolar solvents, which is advantageous for solution-based synthesis routes like colloidal synthesis or sol-gel processes. Upon controlled thermal decomposition (thermolysis), this compound can yield antimony oxide or be made to react with other elements to form other antimony-containing nanocrystals.
The general mechanism involves the decomposition of the metal-organic precursor at elevated temperatures, where the organic ligands are removed, leaving behind a core of the desired inorganic material. The choice of solvent, temperature, and capping agents can control the size, shape, and crystallinity of the resulting nanoparticles. For example, various antimony compounds are used to synthesize nanomaterials with distinct morphologies:
Antimony Nanotubes and Nanocrystals: Facile solvothermal methods using precursors like antimony chloride (SbCl₃) can produce pure rhombohedral phase antimony nanotubes. rsc.org Similarly, antimony nanocrystals with potential applications in energy storage and catalysis can be prepared through methods like pulsed laser ablation or the chemical reduction of SbCl₃. acs.orgnih.gov
Antimony Oxide (Sb₂O₃) Nanoparticles: Antimony oxides in their nanoparticle form are valuable for their potential as photocatalysts and in other electronic applications. fastmarkets.com The synthesis can be achieved through various routes, including solvothermal processes, which could potentially utilize precursors like Antimony tris(2-ethylhexanoate) to control nucleation and growth.
The table below summarizes various antimony precursors and the nanomaterials they are used to synthesize, illustrating the versatility of antimony compounds in nanomaterial fabrication.
| Precursor Compound | Synthesized Nanomaterial | Synthesis Method | Key Application Area |
| Antimony Chloride (SbCl₃) | Antimony (Sb) Nanotubes | Solvothermal | Electronics, Thermoelectrics rsc.org |
| Antimony Chloride (SbCl₃) | Antimony (Sb) Nanocrystals | Chemical Reduction | Energy Storage, Catalysis acs.org |
| Antimony(III) Acetate (B1210297) | Antimony-doped Tin Oxide (ATO) | Flame Spray Pyrolysis | Hole-Transport Layer (HTL) in Solar Cells |
| Antimony(III) Isopropoxide | Antimony Oxide (α-Sb₂O₄) | Sol-Gel | Not specified |
| Nickel-Antimony Alkoxide | Binary Oxide Nanomaterials | Not specified | Not specified acs.org |
While Antimony tris(2-ethylhexanoate) is listed as a catalyst for synthetic resins, its utility as a precursor for advanced nanomaterials is a logical extension of the established chemistry of antimony carboxylates.
Applications in Organic Photovoltaics and Optoelectronic Devices
The field of photovoltaics is projected to become the largest consumer of antimony, primarily for its use in solar glass as a clarifying agent in the form of antimony trioxide. solaralliance.euthestlouisgroup.com Beyond this, antimony compounds are integral to the active layers and interface engineering of next-generation solar cells.
Antimony chalcogenides, such as antimony selenide (B1212193) (Sb₂Se₃) and antimony sulfide (B99878) (Sb₂S₃), are promising semiconductor materials for thin-film solar cells due to their optimal bandgaps, high absorption coefficients, and the earth-abundant nature of their constituent elements. rsc.orgcommscope.com Research has shown that these materials have the unusual ability to "self-heal," where broken chemical bonds at their surface can reform, reducing performance-degrading electronic defects. commscope.com
Solution-based processing is a key, low-cost method for fabricating these solar cells, and it allows for the incorporation of chemical additives to improve film quality and device efficiency. rsc.org Additives containing carboxylic acid groups have been shown to be effective, as they can bind to the antimony (Sb³⁺) precursor in the solution, helping to control the nucleation and deposition process of the semiconductor film. rsc.org This suggests a potential application for Antimony tris(2-ethylhexanoate) as either a primary precursor or a functional additive in the fabrication of antimony chalcogenide solar cells.
Furthermore, antimony-doped tin oxide (ATO) is used as a transparent conducting oxide and as an efficient hole-transport layer in organic photovoltaics, highlighting the importance of antimony compounds in device architecture. osti.gov
The table below shows the impact of various antimony compounds on the performance of photovoltaic devices.
| Antimony Compound/Material | Role in Solar Cell | Device Type | Notable Outcome |
| Antimony Trioxide (Sb₂O₃) | Clarifying Agent | Photovoltaic Glass | Improves transparency and performance of solar glass. solaralliance.eu |
| Antimony Selenide (Sb₂Se₃) | Solar Absorber | Thin-Film Solar Cell | Exhibits "self-healing" properties, reducing defects. commscope.com |
| Chemical Additives (e.g., EDTA) | Film Formation Control | Antimony Chalcogenide Solar Cell | Improves film quality and device efficiency by binding to Sb³⁺. rsc.org |
| Antimony-doped Tin Oxide (ATO) | Hole-Transport Layer (HTL) | Organic Solar Cell | Provides efficient extraction of positive charge carriers. osti.gov |
Novel Material Design through Antimony-Mediated Processes
The use of antimony compounds like Antimony tris(2-ethylhexanoate) facilitates novel material design by providing a versatile chemical handle to create materials with tailored properties. The ability to mediate reactions and form complex structures is central to this application.
One approach to novel material design is the creation of heterometallic precursors. For instance, a nickel-antimony alkoxide has been synthesized and characterized, serving as a single-source precursor for binary oxide nanomaterials. acs.org This method allows for the creation of mixed-metal oxides with controlled stoichiometry and potentially unique electronic or catalytic properties that are difficult to achieve through other means. The use of an antimony carboxylate like Antimony tris(2-ethylhexanoate) could similarly be explored for creating complex oxide materials with other metals.
Another area of material design involves using antimony compounds as dopants. Research into antimony carboxylates as dopants for zinc oxide varistors demonstrates how introducing antimony can fundamentally alter the electrical properties of a host material. In varistors, dopants create electrically active grain boundaries that are crucial for their voltage-dependent resistance.
The unique structural chemistry of antimony also leads to materials with surprising characteristics. The discovery that antimony selenide can intrinsically heal broken bonds at its surface is a significant finding for material design. commscope.com This property, unusual for semiconductors, opens the door to engineering highly stable and robust optoelectronic devices that are more resilient to degradation. Precursors that can form high-quality, crystalline antimony selenide films are essential for harnessing this property.
Spectroscopic and Analytical Characterization Techniques
Elemental Analysis and Speciation Techniques
Elemental analysis and speciation techniques are employed to confirm the elemental composition of Antimony tris(2-ethylhexanolate) and to determine the specific chemical form or oxidation state of antimony in various samples. These methods are vital for verifying the purity of the compound and for studying its fate and behavior in environmental or biological systems.
Elemental Analysis is used to quantify the amount of antimony and other elements (carbon, hydrogen) in a sample of Antimony tris(2-ethylhexanolate). This is fundamental for confirming that the synthesized compound has the correct empirical formula (C₂₄H₄₅O₆Sb).
Inductively Coupled Plasma (ICP) : Techniques such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) are the methods of choice for accurately determining the total antimony concentration. The sample is first digested, typically using strong acids, to break down the organic matrix and bring the antimony into solution. ICP-MS offers extremely low detection limits, making it suitable for trace-level quantification.
X-Ray Fluorescence (XRF) : XRF is a non-destructive technique that can be used for the rapid quantification of elements, including antimony, in both solid and liquid samples. It is particularly useful for screening and quality control applications where sample preparation needs to be minimized.
The theoretical elemental composition of Antimony tris(2-ethylhexanolate) (C₂₄H₄₅O₆Sb) is presented in the table below. Experimental results from elemental analysis should closely match these values to confirm the compound's identity and purity.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 24 | 288.264 | 52.29% |
| Hydrogen | H | 1.008 | 45 | 45.360 | 8.23% |
| Oxygen | O | 15.999 | 6 | 95.994 | 17.42% |
| Antimony | Sb | 121.760 | 1 | 121.760 | 22.08% |
| Total | 551.378 | 100.00% |
Speciation Techniques are crucial for distinguishing between different forms of antimony. The toxicity and mobility of antimony are highly dependent on its oxidation state (typically Sb(III) or Sb(V)) and whether it is in an inorganic or organic form.
Hyphenated Chromatographic Techniques : The most powerful methods for antimony speciation involve coupling a separation technique, like High-Performance Liquid Chromatography (HPLC), with a sensitive elemental detector, such as an ICP-MS (HPLC-ICP-MS). This approach allows for the physical separation of different antimony species in a sample before they are introduced into the ICP-MS for quantification. This is essential for studying the potential oxidation of Sb(III) in Antimony tris(2-ethylhexanolate) to Sb(V) or its transformation into other organoantimony compounds under various conditions.
Key challenges in antimony speciation include ensuring the stability of the species during sample collection, extraction, and analysis, as transformations between oxidation states can occur. Therefore, careful method development is required to preserve the original speciation of antimony in a given sample.
Theoretical and Computational Chemistry Approaches in the Study of Antimony Tris 2 Ethylhexanolate
Computational chemistry provides powerful tools for understanding the intricate details of catalytic processes at a molecular level. For organometallic catalysts like antimony tris(2-ethylhexanolate), theoretical approaches such as Density Functional Theory (DFT), molecular modeling, and kinetic modeling offer invaluable insights that complement experimental findings. These methods help to elucidate reaction mechanisms, characterize active catalytic sites, and predict reaction kinetics, thereby guiding the development of more efficient polymerization processes. While specific computational studies focusing exclusively on antimony tris(2-ethylhexanolate) are not extensively detailed in publicly available literature, the established methodologies applied to analogous antimony and other metal-alkoxide catalysts provide a robust framework for its analysis.
Environmental Transformation and Biogeochemical Cycling
Degradation Pathways in Environmental Compartments
Direct research on the environmental degradation pathways of Antimony tris(2-ethylhexanoate) is limited. However, based on the chemical nature of metal carboxylates, the primary degradation step in environmental compartments such as soil and water is predicted to be the hydrolysis of the ester bonds. This process would release 2-ethylhexanoic acid and an inorganic form of antimony, likely antimony (III) hydroxide or oxide.
Hydrolysis:
Subsequent Degradation of 2-Ethylhexanoic Acid:
Once liberated, 2-ethylhexanoic acid is subject to further degradation by both abiotic and biotic processes.
Biodegradation: 2-Ethylhexanoic acid is readily biodegradable under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms can break down the molecule, ultimately leading to the formation of carbon dioxide and water. In anaerobic environments, the degradation process will result in the formation of methane and carbon dioxide. Significant biodegradation of 2-ethylhexanoic acid has been observed in wastewater treatment processes, indicating its susceptibility to microbial metabolism. sludgenews.org
Abiotic Degradation: In the atmosphere, 2-ethylhexanoic acid can undergo photo-oxidation. The vapor-phase reaction with photochemically-produced hydroxyl radicals is a potential degradation pathway, with an estimated atmospheric half-life of about two days. nih.gov
Transformation of Antimony:
The inorganic antimony species released from the initial hydrolysis will enter the complex biogeochemical cycle of antimony in the environment. The subsequent transformations are highly dependent on the redox conditions and pH of the surrounding matrix.
Speciation and Mobility in Natural Systems
The speciation of antimony, referring to its oxidation state and chemical form, is a critical determinant of its mobility and bioavailability in the environment. The two primary oxidation states of antimony in natural systems are trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)).
Speciation in Soil and Water:
Oxic Conditions: In oxygen-rich environments, such as surface waters and the upper layers of soil, the thermodynamically stable form of antimony is Sb(V). nih.govrsc.org It typically exists as the antimonate anion, Sb(OH)₆⁻. nih.gov
Anoxic Conditions: In oxygen-depleted (anoxic or reducing) environments, such as saturated soils, sediments, and groundwater, Sb(III) becomes more prevalent. gov.bc.ca It is found as the neutral species antimonite, Sb(OH)₃. nih.gov
The interconversion between Sb(III) and Sb(V) is influenced by microbial activity and the presence of other redox-active substances like iron and manganese oxides. rsc.org
Mobility in Natural Systems:
The mobility of antimony in soil and water is significantly influenced by its speciation and interaction with solid phases.
Influence of Speciation on Mobility: Sb(V) is generally more mobile in aquatic systems and soils with a pH range of 5.0-8.5 due to its anionic nature, which leads to weaker sorption to negatively charged soil particles. nih.gov In contrast, the neutral Sb(III) species tends to be less mobile.
Sorption to Minerals: Antimony, in both its trivalent and pentavalent forms, can adsorb to mineral surfaces, particularly iron, aluminum, and manganese oxides and hydroxides. This sorption process can significantly retard its movement through soil and sediment. nih.gov
Effect of pH: The pH of the soil and water plays a crucial role in antimony mobility. In general, the mobility of Sb(V) tends to increase with increasing pH due to increased repulsion between the negatively charged Sb(OH)₆⁻ and negatively charged soil surfaces.
Organic Matter: Antimony can also form complexes with dissolved and particulate organic matter, which can either enhance or reduce its mobility depending on the nature of the organic matter and other environmental factors.
| Factor | Influence on Antimony Mobility |
| Speciation | Sb(V) is generally more mobile than Sb(III) in circumneutral pH environments. nih.gov |
| Sorption | Adsorption to iron, manganese, and aluminum oxides reduces mobility. nih.gov |
| pH | Increasing pH generally increases the mobility of Sb(V). |
| Organic Matter | Complexation with organic matter can either increase or decrease mobility. |
Bioaccumulation in Environmental Matrices (excluding adverse effects)
Bioaccumulation refers to the net uptake of a chemical from the environment by an organism. For Antimony tris(2-ethylhexanoate), the bioaccumulation potential is primarily associated with the resulting inorganic antimony species, as 2-ethylhexanoic acid has a low potential to bioaccumulate. rempec.org
The bioaccumulation of antimony in aquatic and terrestrial organisms is influenced by the organism's trophic level, feeding habits, and the bioavailability of antimony in the specific environmental matrix. researchgate.net Field studies have generally indicated that antimony does not biomagnify in freshwater food webs, meaning its concentration does not increase at successively higher trophic levels. researchgate.netusgs.gov
Bioaccumulation in Aquatic Organisms:
Algae and Primary Producers: As primary producers, algae and other aquatic plants can accumulate antimony from the water column. Bioaccumulation factors (BAFs) can vary depending on the species and environmental conditions.
Invertebrates: Aquatic invertebrates, such as crustaceans and mollusks, can accumulate antimony from both the water and their food. Bioconcentration factors (BCFs) for freshwater invertebrates have been reported to be as high as 16,000 in some studies. waterquality.gov.au
Fish: Fish can take up antimony through their gills and from their diet. Generally, BCFs for antimony in fish are lower than in invertebrates, with reported values around 40 for freshwater fish. waterquality.gov.au Gills often exhibit the highest concentrations of antimony in fish. researchgate.net
Bioaccumulation in Terrestrial Organisms:
Information on the bioaccumulation of antimony in terrestrial organisms is less extensive. Soil invertebrates and plants can take up antimony from the soil, with the amount of uptake depending on the antimony concentration and bioavailability in the soil.
| Organism Type | Bioaccumulation Factor (BCF/BAF) | Reference |
| Freshwater Invertebrates | up to 16,000 (BCF) | waterquality.gov.au |
| Freshwater Fish | ~40 (BCF) | waterquality.gov.au |
| Aquatic Bryophyte (Fontinalis antipyretica) | 326.40 (BAF) | researchgate.net |
Future Research Directions and Perspectives
Development of Novel Catalytic Systems
The catalytic potential of antimony compounds is an area of growing interest, with current research primarily focused on applications in material modification and as Lewis acid catalysts. nih.gov Antimony derivatives have been shown to enhance the performance of photonic nanomaterials in photoelectrochemical catalysis, improving the efficiency of oxidation-reduction reactions for applications like wastewater treatment. nih.gov While much of the existing research on antimony in organic synthesis involves its use in dual-metal catalytic systems or as a Lewis acid, the specific catalytic activities of organoantimony compounds like Antimony tris(2-ethylhexanoate) remain largely unexplored. nih.gov
Future research could investigate the following:
Polymerization Catalysis: Building on studies where antimony oxide and antimony acetate (B1210297) have been used as catalysts for the synthesis of biobased polymers like poly(ethylene furanoate), future work could assess the efficacy of Antimony tris(2-ethylhexanoate) in similar polymerization reactions. rsc.org Its organic nature may offer advantages in solubility and compatibility with monomer and polymer melts.
Precursor for Heterogeneous Catalysts: Research could explore the use of Antimony tris(2-ethylhexanoate) as a precursor for synthesizing finely dispersed antimony-based heterogeneous catalysts. For instance, it could be used to create Antimony-Doped Tin Oxide (ATO) materials, which show promise in green chemistry applications such as the two-electron oxygen reduction reaction (2e-ORR) and one-electron water oxidation reaction (1e-WOR). researchgate.net
Structured Catalysts: Integrating this compound into structured catalytic systems, such as monoliths, cloths, or membranes, represents another frontier. researchgate.net This approach, combined with catalyst design at the nano- and micro-scale, could lead to highly efficient and stable catalytic reactors for various chemical transformations. researchgate.net The development of novel catalyst designs, including core-shell nanostructures, has shown success in other areas and could be applied to antimony-based systems to enhance activity and durability. dtu.dk
Design of Next-Generation Flame Retardant Technologies
Antimony compounds, particularly antimony trioxide (ATO), are widely used as synergists with halogenated flame retardants. azom.comgoogle.com However, there is a significant industrial push to find alternatives to ATO and to develop "green" and non-halogenated flame retardant systems. icl-group.com This presents an opportunity for designing new technologies where Antimony tris(2-ethylhexanoate) could play a role.
Key research avenues include:
Enhanced Dispersion and Synergy: Unlike the inorganic powder ATO, the liquid nature and organic ligands of Antimony tris(2-ethylhexanoate) could allow for superior dispersion within polymer matrices. Future studies could investigate whether this improved miscibility leads to more efficient flame retardant synergy, potentially allowing for lower loadings of both antimony and other flame retardant additives.
Halogen-Free Formulations: A major goal is the development of antimony-free or more environmentally benign flame retardants. google.com Research could focus on pairing Antimony tris(2-ethylhexanoate) with non-halogenated flame retardants, such as those based on phosphorus. azom.com The objective would be to create synergistic systems that promote char formation and inhibit combustion without the environmental concerns associated with halogenated compounds.
Nanocomposite and Polymeric Retardants: The trend is moving towards flame nanoretardants and polymeric flame retardants. azom.comicl-group-sustainability.com Antimony tris(2-ethylhexanoate) could serve as a precursor for synthesizing antimony-containing nanoparticles in situ within a polymer matrix. It could also be incorporated into the design of novel polymeric flame retardants, which offer improved environmental profiles by preventing leaching. icl-group-sustainability.com Research into antimony pentoxide (APO) as a non-hazardous alternative also points to the potential for developing new, safer antimony-based solutions. nyacol.com
Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly influencing the synthesis and application of all chemical compounds. For Antimony tris(2-ethylhexanoate), this means developing more environmentally friendly production methods and finding applications that contribute to sustainability.
Future research directions include:
Green Synthesis Routes: Current synthesis methods can be energy-intensive or use hazardous materials. Future research should target the development of sustainable synthesis protocols. This could involve using 2-ethylhexanoic acid derived from bio-based sources, employing greener solvent systems, and designing catalytic processes that minimize waste and energy consumption. The green synthesis of Antimony Tin Oxide nanoparticles using plant extracts provides a model for how such approaches could be developed for other antimony compounds. mdpi.com
Catalysis for Bio-based Polymers: A key sustainable application is its use as a catalyst in the production of polymers from renewable resources. rsc.org As the world shifts towards a circular economy, the efficient synthesis of high-performance bioplastics is critical. Research can optimize the catalytic performance of Antimony tris(2-ethylhexanoate) for monomers like 2,5-furandicarboxylic acid (FDCA), a crucial bio-based building block. rsc.org
Circular Economy and Recycling: The role of antimony compounds in the recycling of flame-retarded plastics is a significant issue. Future work should assess how the presence of Antimony tris(2-ethylhexanoate) or its decomposition products in polymers affects their recyclability. The goal is to design flame retardant systems that maintain their effectiveness without hindering the transition to a circular economy for plastics. icl-group-sustainability.com
Advanced Characterization and Computational Insights
A deep understanding of the structure, reactivity, and fate of Antimony tris(2-ethylhexanoate) is essential for its safe and effective use. This requires the application of sophisticated analytical techniques and computational modeling.
Prospective research in this area involves:
Structural and Reactivity Studies: Advanced characterization is crucial for understanding the compound's behavior. numberanalytics.com Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) can elucidate its precise structure in solution and its reaction pathways. numberanalytics.comontosight.ai X-ray diffraction could be used to determine the crystal structure if solid derivatives are synthesized. researchgate.net
Speciation Analysis: Understanding how Antimony tris(2-ethylhexanoate) behaves and transforms in various environments is critical. Hyphenated techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are powerful tools for antimony speciation analysis. nih.gov Future studies could use these methods to track the compound's stability in polymer processing, its potential leaching from materials, and its environmental transformation products, distinguishing between more and less toxic antimony species like Sb(III) and Sb(V). nih.govmdpi.com The challenges in achieving quantitative extraction and preserving species during analysis remain significant hurdles to overcome. researchgate.net
Computational Modeling: Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide profound insights into the mechanisms underlying the compound's performance. researchgate.net Computational studies could be used to:
Predict its catalytic activity for specific organic reactions.
Model its interaction with polymer chains and other flame retardant molecules to understand synergistic effects at the atomic level.
Simulate its decomposition pathways under thermal stress to predict the formation of active flame-retardant species in the gas or condensed phase.
Q & A
Q. How can researchers determine the crystal structure of antimony tris(2-ethylhexanolate)?
To characterize the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use software like OLEX2 to solve and refine the structure, which integrates tools for symmetry analysis, hydrogen-bonding networks, and thermal ellipsoid visualization . For accurate results, ensure crystals are of high purity and mounted correctly to minimize absorption effects. Pair with elemental analysis (EA) and nuclear magnetic resonance (NMR) to confirm molecular composition.
Q. What synthetic protocols are effective for preparing antimony tris(2-ethylhexanolate)?
A common method involves reacting antimony trichloride (SbCl₃) with 2-ethylhexanol under anhydrous conditions. Key steps include:
- Purification of 2-ethylhexanol via distillation to remove water.
- Slow addition of SbCl₃ to the alcohol in an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation.
- Refluxing at 80–100°C for 12–24 hours, followed by solvent removal under reduced pressure. Isolate the product via recrystallization from non-polar solvents (e.g., hexane). Monitor reaction progress using FT-IR to confirm esterification (C-O-Sb stretching at ~600 cm⁻¹) .
Q. How can researchers validate the purity and stoichiometry of synthesized antimony tris(2-ethylhexanolate?
Combine elemental analysis (EA) for C, H, and Sb content with spectroscopic methods:
- ¹H/¹³C NMR : Verify ligand integrity (e.g., ethylhexanolate backbone signals).
- FT-IR : Confirm absence of unreacted alcohol (O-H stretch at ~3200 cm⁻¹).
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify antimony content. Discrepancies in EA data may indicate incomplete ligand substitution or solvent retention, necessitating repeat purification .
Advanced Research Questions
Q. What analytical techniques are optimal for studying the thermal stability and decomposition pathways of antimony tris(2-ethylhexanolate)?
Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ or O₂). Key observations:
Q. How does antimony tris(2-ethylhexanolate) interact with environmental matrices, and what are the implications for ecotoxicology studies?
Conduct speciation analysis using synchrotron-based X-ray absorption spectroscopy (XAS) to identify Sb oxidation states (e.g., Sb(III) vs. Sb(V)) in soil or water systems. Key findings from analogous studies:
Q. What computational methods are suitable for modeling the reactivity of antimony tris(2-ethylhexanolate) in catalytic applications?
Employ density functional theory (DFT) to:
- Map electron density distribution around the Sb center.
- Simulate ligand substitution reactions (e.g., with halides or carboxylates). Validate models using experimental kinetic data (e.g., rate constants from UV-Vis monitoring). Recent studies highlight the role of steric hindrance from 2-ethylhexanolate ligands in modulating catalytic activity .
Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported solubility data for antimony tris(2-ethylhexanolate)?
Variability often arises from differences in solvent polarity and trace moisture. Mitigation strategies:
Q. Why do catalytic performance studies of antimony tris(2-ethylhexanolate) show conflicting results in polymerization reactions?
Contradictions stem from:
- Ligand lability : Partial dissociation of 2-ethylhexanolate ligands alters active site geometry.
- Moisture sensitivity : Hydrolysis generates Sb-OH species, reducing catalytic efficiency. Address by:
- Conducting reactions in rigorously dry conditions (Schlenk line).
- Using in situ XAFS to monitor structural changes during catalysis .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
